molecular formula C27H28N4O2 B11221584 ethyl 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

ethyl 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

Cat. No.: B11221584
M. Wt: 440.5 g/mol
InChI Key: KDFDVLLDPVRLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with phenyl and methylphenyl groups, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C27H28N4O2

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 1-[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

InChI

InChI=1S/C27H28N4O2/c1-3-33-27(32)21-13-15-30(16-14-21)25-24-23(20-7-5-4-6-8-20)17-31(26(24)29-18-28-25)22-11-9-19(2)10-12-22/h4-12,17-18,21H,3,13-16H2,1-2H3

InChI Key

KDFDVLLDPVRLHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)C)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.